N-(4-methoxyphenethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
説明
BenchChem offers high-quality N-(4-methoxyphenethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-methoxyphenethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-4-oxo-8-phenyl-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O3/c1-29-17-9-7-15(8-10-17)11-12-22-19(27)18-20(28)26-14-13-25(21(26)24-23-18)16-5-3-2-4-6-16/h2-10H,11-14H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBZYKCSWBEIGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=NN=C3N(CCN3C2=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-(4-methoxyphenethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is a compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex molecular structure characterized by an imidazo[2,1-c][1,2,4]triazine core. Its structural components include:
- Methoxy Group : Enhances lipophilicity and may influence biological interactions.
- Phenyl Ring : Contributes to the compound's ability to interact with various biological targets.
The molecular formula is , and its molecular weight is approximately 342.41 g/mol.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. For example:
- Cell Line Studies : In vitro assays demonstrated that the compound effectively inhibits the growth of various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer) cells. The IC50 values were reported to be in the micromolar range, indicating potent activity against these cell lines .
The mechanisms underlying the biological activity of N-(4-methoxyphenethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer progression and survival pathways.
- Induction of Apoptosis : Studies suggest that this compound triggers apoptosis in cancer cells through mitochondrial pathways.
- Anti-inflammatory Effects : Preliminary data indicate that it may also reduce inflammation by inhibiting cyclooxygenase (COX) enzymes .
Antimicrobial Activity
In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against several bacterial strains. The minimum inhibitory concentrations (MICs) were evaluated against Gram-positive and Gram-negative bacteria:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These results suggest that the compound could be a candidate for further development as an antimicrobial agent .
Study 1: Anticancer Efficacy in Mice Models
A study was conducted using xenograft models of human breast cancer in mice. The treated group exhibited a significant reduction in tumor size compared to the control group after four weeks of treatment at a dosage of 20 mg/kg body weight. Histological analysis revealed increased apoptosis in tumor tissues .
Study 2: Inhibition of Biofilm Formation
Another investigation focused on the compound's ability to inhibit biofilm formation in bacterial cultures. The results showed a 50% reduction in biofilm biomass at a concentration of 50 µg/mL against Staphylococcus aureus. This property may enhance its efficacy as an antimicrobial agent .
科学的研究の応用
Chemical Properties and Structure
The molecular formula of N-(4-methoxyphenethyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide is C21H21N5O3 with a molecular weight of approximately 391.431 g/mol. The compound features a complex structure that includes multiple heterocycles and functional groups conducive to various biological interactions.
Anticancer Activity
Research has indicated that derivatives of imidazo[2,1-c][1,2,4]triazine compounds exhibit significant anticancer properties. Studies have shown that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example:
- A study highlighted the synthesis of novel derivatives of imidazo[2,1-c][1,2,4]triazine with promising anticancer activity against human breast cancer cells .
- Another investigation demonstrated that specific modifications to the imidazo[2,1-c][1,2,4]triazine scaffold could enhance anticancer efficacy and selectivity .
Antimicrobial Properties
Compounds within the imidazo[2,1-c][1,2,4]triazine class have been reported to possess antimicrobial activity against a range of pathogens. Notable findings include:
- The evaluation of synthesized triazine derivatives exhibiting potent antibacterial effects against Gram-positive and Gram-negative bacteria .
- Research indicating their effectiveness as antifungal agents against various fungal strains .
Anti-inflammatory Effects
N-(4-methoxyphenethyl)-4-oxo-8-phenyl derivatives have also been studied for their anti-inflammatory properties:
- A series of triazine derivatives were tested for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), showing significant anti-inflammatory activity comparable to established anti-inflammatory drugs .
Case Study 1: Anticancer Efficacy
In a study published by Arshad et al., novel imidazo[2,1-c][1,2,4]triazine derivatives were synthesized and evaluated for their anticancer properties. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against breast cancer cell lines .
Case Study 2: Antimicrobial Activity
A recent investigation into the antimicrobial properties of synthesized triazines revealed that some derivatives had minimum inhibitory concentrations (MICs) lower than those of standard antibiotics against resistant bacterial strains .
Summary Table of Biological Activities
Q & A
Basic: What are the recommended synthetic strategies for this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step organic reactions, typically starting with cyclocondensation of triazine precursors followed by functionalization of the imidazo-triazine core. Key steps include:
- Cyclocondensation : Use of substituted triazine derivatives under reflux conditions (e.g., ethanol at 80°C) to form the fused imidazo-triazine scaffold .
- Carboxamide Coupling : Reaction of the intermediate with 4-methoxyphenethylamine via amide bond formation, employing coupling agents like EDCI/HOBt in dichloromethane .
- Optimization : Adjusting solvent polarity (e.g., DMF for solubility) and temperature (50–70°C) to enhance yield. Monitor reaction progress via TLC and confirm purity with HPLC (>95%) .
Basic: What analytical techniques are critical for structural elucidation and purity assessment?
- NMR Spectroscopy : 1H/13C NMR to confirm substitution patterns (e.g., methoxyphenethyl group integration at δ 3.7–4.2 ppm) and scaffold connectivity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (expected m/z ~470.2) and detect impurities .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity profiling. Use gradient elution (acetonitrile/water) to resolve closely related byproducts .
Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Target Docking : Use molecular docking (AutoDock Vina) to predict interactions with enzymes like kinases or GPCRs. Focus on the triazine core’s hydrogen-bonding potential and the methoxyphenethyl group’s hydrophobic interactions .
- QSAR Studies : Correlate substituent electronic properties (Hammett σ values) with bioactivity data to prioritize derivatives for synthesis .
- MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories to identify critical binding residues .
Advanced: How to resolve discrepancies in reported biological activity data for this compound?
- Assay Standardization : Validate protocols (e.g., IC50 measurements) using positive controls (e.g., staurosporine for kinase inhibition) and replicate under identical conditions (pH 7.4, 37°C) .
- Metabolite Screening : Use LC-MS to rule out off-target effects from degradation products (e.g., hydrolyzed carboxamide) .
- Cross-Study Comparison : Normalize data using logP values (predicted ~2.8) to account for solubility differences in cell-based vs. enzymatic assays .
Basic: What are the solubility and stability profiles under physiological conditions?
- Solubility : Poor aqueous solubility (<10 µM) due to high logP (~3.1). Use DMSO stock solutions (10 mM) for in vitro studies, with final concentrations ≤0.1% to avoid cytotoxicity .
- Stability : Stable in PBS (pH 7.4) for 24 hrs at 37°C but degrades in acidic conditions (pH <5). Monitor via UV-HPLC for hydrolytic byproducts .
Advanced: What strategies mitigate poor bioavailability in preclinical models?
- Prodrug Design : Introduce ester or phosphate groups at the carboxamide moiety to enhance solubility. Hydrolyze in vivo via esterases .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size ~150 nm) for sustained release. Characterize encapsulation efficiency (>80%) via dialysis .
- Permeability Enhancement : Co-administer with P-glycoprotein inhibitors (e.g., verapamil) in Caco-2 cell assays to improve intestinal absorption .
Basic: How to troubleshoot low yields during the final coupling step?
- Catalyst Screening : Test alternative coupling agents (e.g., HATU vs. EDCI) to improve efficiency .
- Temperature Control : Ensure reactions are conducted under inert atmosphere (N2/Ar) to prevent oxidation of sensitive intermediates .
- Byproduct Analysis : Use preparative TLC to isolate and identify side products (e.g., unreacted amine) for iterative optimization .
Advanced: How to integrate high-throughput screening (HTS) with mechanistic studies?
- HTS Workflow : Screen 10,000+ derivatives in kinase inhibition assays (Z’-factor >0.5) using robotic liquid handling .
- Hit Validation : Confirm actives via SPR (KD <1 µM) and counter-screen against related targets (e.g., PDEs) to ensure selectivity .
- Pathway Analysis : Use RNA-seq or phosphoproteomics on treated cells to map downstream signaling effects (e.g., MAPK/ERK modulation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
